Ethyl 3-bromo-4-hydroxy-5-nitrobenzoate
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Overview
Description
Ethyl 3-bromo-4-hydroxy-5-nitrobenzoate is an organic compound with the molecular formula C9H8BrNO5 It is a derivative of benzoic acid, characterized by the presence of bromine, hydroxyl, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-bromo-4-hydroxy-5-nitrobenzoate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Bromination: The addition of a bromine atom to the aromatic ring, typically using bromine or a bromine source like N-bromosuccinimide.
Esterification: The conversion of the carboxylic acid group to an ester, usually by reacting with ethanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols for substitution reactions.
Reducing Agents: Like hydrogen gas with a palladium catalyst or sodium borohydride for reduction reactions.
Acids/Bases: For hydrolysis reactions, common acids include hydrochloric acid, and bases include sodium hydroxide.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Amines: From the reduction of the nitro group.
Carboxylic Acids: From the hydrolysis of the ester group.
Scientific Research Applications
Ethyl 3-bromo-4-hydroxy-5-nitrobenzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals due to its functional groups that can be modified to enhance biological activity.
Material Science: Used in the preparation of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-bromo-4-hydroxy-5-nitrobenzoate depends on its functional groups:
Bromine Atom: Can participate in electrophilic aromatic substitution reactions.
Hydroxyl Group: Can form hydrogen bonds, affecting the compound’s solubility and reactivity.
Nitro Group: Acts as an electron-withdrawing group, influencing the reactivity of the aromatic ring.
Comparison with Similar Compounds
Ethyl 3-bromo-5-nitrobenzoate: Lacks the hydroxyl group, making it less polar.
Ethyl 4-hydroxy-3-nitrobenzoate: Lacks the bromine atom, affecting its reactivity in substitution reactions.
Ethyl 3-bromo-4-hydroxybenzoate: Lacks the nitro group, making it less reactive in reduction reactions.
Uniqueness: Ethyl 3-bromo-4-hydroxy-5-nitrobenzoate is unique due to the combination of bromine, hydroxyl, and nitro groups on the aromatic ring, providing a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
ethyl 3-bromo-4-hydroxy-5-nitrobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO5/c1-2-16-9(13)5-3-6(10)8(12)7(4-5)11(14)15/h3-4,12H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRAMMRJISMDSHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)Br)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00739489 |
Source
|
Record name | Ethyl 3-bromo-4-hydroxy-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00739489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141778-85-0 |
Source
|
Record name | Ethyl 3-bromo-4-hydroxy-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00739489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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